CACN4 protein
Description
Contextual Background of Voltage-Gated Calcium Channels and Auxiliary Subunits
Voltage-gated calcium channels are transmembrane proteins that open and close in response to changes in the electrical potential across the cell membrane. oup.comguidetopharmacology.orgnih.gov This gating mechanism allows for the precise control of calcium ion (Ca2+) influx, which acts as a crucial second messenger in numerous cellular processes. guidetopharmacology.orgnih.gov These processes include muscle contraction, the release of neurotransmitters and hormones, gene expression, and cell division. ontosight.aicreative-biolabs.comuniprot.org
VGCCs are typically composed of a primary pore-forming alpha-1 (α1) subunit and several auxiliary subunits, including beta (β), alpha-2/delta (α2δ), and in some cases, gamma (γ) subunits. elifesciences.orgresearchgate.net The α1 subunit is the largest component and forms the central pore through which calcium ions pass. medlineplus.govmedlineplus.gov It also contains the voltage sensor that detects changes in membrane potential. tandfonline.com
The auxiliary subunits play a crucial modulatory role. researchgate.net They influence the trafficking of the α1 subunit to the cell membrane, its stability, and its biophysical properties, such as the speed of activation and inactivation. wikipedia.orguniprot.orgf1000research.com This modulation by auxiliary subunits allows for the fine-tuning of calcium signaling in different tissues and under various physiological conditions. oup.com
Historical Perspective on CACN4 Protein Discovery and Initial Characterization
The understanding of distinct VGCC subunits, including those designated with a "4," emerged from decades of electrophysiological and molecular cloning studies. Initial research in the mid-to-late 20th century identified different types of calcium currents in various excitable cells, hinting at the existence of multiple channel types. oup.comnih.gov
The purification of the L-type calcium channel from skeletal muscle was a landmark achievement, revealing its multi-subunit structure composed of α1, β, α2δ, and γ polypeptides. nih.gov Subsequent molecular cloning efforts led to the identification of the genes encoding these subunits.
CACNA1D (CaV1.3): The gene encoding the α1D subunit, a component of L-type calcium channels, was identified through these cloning efforts. uniprot.orgmedlineplus.govuniprot.org Its characterization revealed its role in generating L-type calcium currents with specific properties, such as lower voltage activation compared to other L-type channels. wikipedia.org
CACNG4: The gene for the gamma-4 subunit was identified as part of a cluster of three novel Ca2+ channel gamma subunit genes. wikipedia.org Early studies on the chick homolog of CACNG4 showed its expression in developing neurons and myoblasts, suggesting a role in cellular differentiation by modulating calcium levels. nih.gov
CACNB4: The gene encoding the beta-4 subunit was also identified through molecular cloning. medlineplus.govnih.gov Its characterization revealed its importance in modulating the function of the α1 subunit by increasing the peak calcium current and influencing the voltage dependence of the channel's activation and inactivation. wikipedia.orguniprot.orgnih.gov
Current Understanding of this compound Families and Designations (e.g., CACNA1D, CACNG4, CACNB4)
The nomenclature for VGCCs has been standardized to reflect their genetic and functional relationships. guidetopharmacology.org The "CACN" prefix refers to a calcium channel, followed by a letter indicating the subunit family (A for alpha, B for beta, G for gamma), and a number for the specific member within that family.
| Protein | Gene Name | Subunit Family | Channel Type Association | Primary Function |
| CACNA1D | CACNA1D | Alpha-1 (α1) | L-type | Forms the pore of the CaV1.3 channel, mediating calcium influx. uniprot.orgmedlineplus.gov |
| CACNG4 | CACNG4 | Gamma (γ) | L-type | Regulates the activity of L-type channels and AMPA receptors. creative-biolabs.comuniprot.orguniprot.org |
| CACNB4 | CACNB4 | Beta (β) | Multiple (e.g., P/Q-type) | Modulates channel trafficking and biophysical properties. wikipedia.orguniprot.orgmaayanlab.cloud |
Interactive Data Table:
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CACNA1D is the protein product of the CACNA1D gene and is the alpha-1D subunit of the CaV1.3 L-type voltage-gated calcium channel. medlineplus.govuniprot.org It is a pore-forming subunit, meaning it creates the central channel for calcium ion passage. ontosight.ai
CACNG4 , encoded by the CACNG4 gene, is the gamma-4 subunit. creative-biolabs.comgenecards.org It is an auxiliary subunit that modulates the function of L-type calcium channels and also regulates the trafficking and gating of AMPA-selective glutamate (B1630785) receptors. creative-biolabs.comuniprot.org
CACNB4 is the protein product of the CACNB4 gene and is the beta-4 auxiliary subunit. medlineplus.govnih.gov It interacts with the pore-forming α1 subunit to modulate its function, including increasing the current and influencing its voltage sensitivity. wikipedia.orguniprot.org
Academic Significance of this compound in Biological Systems
The study of these "CACN4" proteins holds significant academic importance due to their diverse and critical roles in physiology and pathophysiology.
CACNA1D: Research on CACNA1D is crucial for understanding a wide range of biological processes. It is involved in the regulation of insulin (B600854) secretion, neuronal excitability, and smooth muscle contraction. ontosight.ai Mutations in the CACNA1D gene have been linked to conditions such as primary aldosteronism, seizures, neurological abnormalities, and autism spectrum disorders. medlineplus.govfrontiersin.orgnih.govnih.gov Recent studies have also implicated CACNA1D as a circadian gene involved in familial advanced sleep phase. pnas.orgpnas.org
CACNG4: The academic significance of CACNG4 lies in its dual role in regulating both calcium channels and glutamate receptors. creative-biolabs.comuniprot.org This positions it as a key player in synaptic plasticity and neuronal communication. Furthermore, altered expression of CACNG4 has been associated with cancer progression, particularly in breast cancer where it may promote metastasis. nih.govmaayanlab.cloud
CACNB4: The study of CACNB4 is vital for understanding how the function of voltage-gated calcium channels is fine-tuned. wikipedia.orgmaayanlab.cloud Its role extends beyond simply modulating channel activity at the plasma membrane; it can also translocate to the nucleus and participate in transcriptional regulation. maayanlab.cloud Mutations in the CACNB4 gene have been associated with neurological disorders such as epilepsy and episodic ataxia. medlineplus.govuniprot.orgmaayanlab.cloud
Properties
CAS No. |
166872-16-8 |
|---|---|
Molecular Formula |
C7H10O3 |
Synonyms |
CACN4 protein |
Origin of Product |
United States |
Molecular Architecture and Genetic Determinants of Cacn4 Protein
Gene Organization and Transcriptional Regulation of CACN4 Protein
The expression of the this compound is meticulously controlled at the genetic level, from its genomic location and structure to the intricate mechanisms that govern its transcription.
Genomic Loci and Gene Structure of this compound Encoding Genes
The gene encoding the this compound, CACNA1D, is located on the forward strand of human chromosome 3 at the chromosomal band 3p21.1. wikipedia.orgensembl.orgorpha.net The genomic coordinates for the CACNA1D gene, according to the GRCh38/hg38 assembly, span from base pair 53,328,963 to 53,813,733, encompassing a region of 484,771 base pairs. ensembl.orggenecards.org The gene itself is composed of numerous exons, with some reports indicating as many as 49 exons, which are transcribed into messenger RNA (mRNA) and subsequently translated into the this compound. mdpi.com This multi-exon structure provides a template for extensive alternative splicing, a key mechanism for generating protein diversity.
Table 1: Genomic Details of the Human CACNA1D Gene
| Feature | Description |
| Gene Symbol | CACNA1D |
| Protein Name | CACN4, CaV1.3 α1 subunit |
| Chromosomal Location | 3p21.1 |
| Genomic Coordinates (GRCh38/hg38) | chr3:53,328,963-53,813,733 |
| Strand | Forward (+) |
| Gene Size | 484,771 bp |
| Number of Transcripts | 30 (Ensembl) |
Regulatory Elements and Transcription Factor Binding Sites Governing this compound Expression
The transcription of the CACNA1D gene is initiated and modulated by a variety of regulatory elements, including promoters and enhancers, which contain specific binding sites for transcription factors. researchgate.net These sequences in the DNA are crucial for recruiting the cellular machinery responsible for gene expression. Computational and experimental studies have identified several transcription factors that are predicted to bind to the promoter region of the CACNA1D gene. These include:
CREB (cAMP response element-binding protein): Known to regulate gene expression in response to neuronal activity. numberanalytics.com
HOXA9 (Homeobox A9): A transcription factor involved in developmental processes. genecards.org
Meis-1 (Meis homeobox 1): Plays a role in the development of various tissues. genecards.org
Nkx2-5 (NK2 homeobox 5): A critical transcription factor in heart development. genecards.org
The presence of binding sites for these and other transcription factors suggests that CACNA1D expression is tightly controlled and can be influenced by a wide range of cellular signals and developmental cues. maayanlab.cloud
Transcriptional Control Mechanisms Modulating this compound Levels
The levels of this compound are modulated by complex transcriptional control mechanisms. These mechanisms involve not only the direct binding of transcription factors but also broader epigenetic modifications and signaling pathways. researchgate.net
Signaling Pathways: The expression of CACNA1D can be regulated by various signaling pathways. For instance, pathways that elevate cyclic AMP (cAMP) levels can lead to the activation of CREB, which in turn can enhance CACNA1D transcription. numberanalytics.com
Post-translational Modifications: While not a direct transcriptional control, post-translational modifications of the this compound, such as phosphorylation by protein kinase A (PKA) and dephosphorylation by calcineurin, can modulate its activity. numberanalytics.com This functional modulation can, in turn, influence cellular processes that may feedback to regulate gene expression.
Epigenetic Regulation: Mechanisms such as DNA methylation and histone modifications can influence the accessibility of the CACNA1D gene to the transcriptional machinery, thereby regulating its expression levels. researchgate.net For example, changes in chromatin structure can bring distant enhancers and promoters into proximity, facilitating transcription. researchgate.net
Alternative Splicing and Isoform Diversity of this compound Transcripts
Alternative splicing of the CACNA1D pre-mRNA is a major contributor to the functional diversity of the this compound. This process allows for the generation of multiple distinct protein isoforms from a single gene. wikipedia.orgresearchgate.net
Identification and Characterization of this compound Splice Variants
Extensive research has identified numerous splice variants of the CACNA1D gene, leading to a wide array of this compound isoforms. stjohns.edubiorxiv.org Splicing can occur in various regions of the transcript, including the N-terminus, C-terminus, and internal exons. stjohns.edu Some of the well-characterized alternatively spliced regions include:
C-terminus: Alternative splicing of the C-terminal region is well-documented and significantly impacts the channel's properties. stjohns.edubiorxiv.org For example, a truncated variant of exon 42 leads to a channel with a lower voltage threshold for activation. stjohns.edu
N-terminus: Splicing at the N-terminus has also been identified and linked to certain neurological conditions. stjohns.edu
Mutually Exclusive Exons: The CACNA1D gene contains mutually exclusive exons, such as exons 8a and 8b, where only one is included in the final mRNA, leading to distinct protein isoforms. stjohns.edu
Cassette Exons: Other identified alternatively spliced regions include cassette exons within the E8-E11, E12-E15, E32-36, and E46-E48 regions. researchgate.netstjohns.edu
The expression of these splice variants can be tissue-specific and developmentally regulated. biorxiv.org For instance, certain variants are more abundant in brain tissues compared to non-brain tissues. researchgate.netstjohns.edu
Functional Divergence Among this compound Isoforms
The different isoforms of the this compound exhibit distinct functional properties, which has significant physiological implications. mdpi.combiorxiv.org This functional divergence arises from the inclusion or exclusion of specific protein domains encoded by the alternatively spliced exons.
Channel Gating: Alternative splicing can significantly alter the voltage-dependence of activation and inactivation of the CaV1.3 channel. wikipedia.orgstjohns.edu For example, the R930H variant results in a gain of function in the short, brain-specific isoform (CaV1.3S) and a loss of function in the long isoform (CaV1.3L). mdpi.com
Calcium-Dependent Inactivation (CDI): The C-terminal region, which is subject to extensive alternative splicing, contains a modulatory domain that affects CDI. wikipedia.orgbiorxiv.org RNA editing within this region is also crucial for CDI. wikipedia.org
Pharmacological Properties: Different splice isoforms can exhibit varying sensitivity to channel blockers like dihydropyridines (DHPs). wikipedia.orgbiorxiv.org Variations in DHP sensitivity of up to 8-fold have been observed between different isoforms. wikipedia.org
Protein-Protein Interactions: The inclusion or exclusion of specific exons can alter the binding sites for interacting proteins, such as calmodulin, which plays a role in CDI. researchgate.net
Table 2: Examples of CACNA1D Splice Variants and their Functional Consequences
| Spliced Region/Exon | Consequence of Splicing | Functional Impact | Reference |
| C-terminus (Exon 42) | Truncated variant | Lower voltage threshold for activation | stjohns.edu |
| Exon 8a/8b | Mutually exclusive inclusion | Altered channel gating properties | stjohns.edu |
| R930H Variant | Isoform-specific effects | Gain-of-function in CaV1.3S, Loss-of-function in CaV1.3L | mdpi.com |
| C-terminus | Various splice isoforms | Differences in calcium-dependent inactivation, trafficking, and sensitivity to DHPs | biorxiv.org |
It appears there may be a typographical error in the requested subject "this compound," as this is not a standard or recognized protein designation in scientific literature or databases. The "CACN" prefix is commonly associated with the gene family encoding voltage-gated calcium channel subunits, such as the CACNA gene family.
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Cellular and Subcellular Distribution of Cacn4 Protein
Tissue and Cell Type Specific Expression Patterns of CACN4 Protein
The expression of the this compound is highly prominent in the nervous system, particularly within the brain. medlineplus.govplos.org It is predominantly expressed in the cerebellum. medlineplus.govgenecards.orguniprot.org In addition to the cerebellum, significant expression is observed in other brain regions, including the hippocampus, cortex, and thalamus. wikipedia.orgnih.gov Beyond the central nervous system, CACNB4 is also expressed in the kidney and heart. uniprot.orgnih.gov
At the cellular level, CACN4 is found in neurons, where its expression levels are developmentally regulated, increasing as neurons differentiate. plos.orgembopress.org In the developing mouse cerebellum, the protein is detected throughout, with particularly high levels in the molecular layer. nih.gov Similarly, in the hippocampus, it is mainly found in the molecular layer and the hilus. nih.gov The protein's presence is not limited to excitable cells; it has also been identified in non-excitable cells like lymphocytes. molbiolcell.org
Table 1: Tissue and Cell Type Expression of CACN4 (CACNB4) Protein
| Tissue/Region | Cell Type/Layer | Expression Level | Source |
|---|---|---|---|
| Brain | |||
| Cerebellum | Vermis, Hemispheres, Molecular Layer | Predominant/High | wikipedia.orgmedlineplus.govgenecards.orguniprot.orgnih.gov |
| Hippocampus | Molecular Layer, Hilus | High | nih.gov |
| Cerebral Cortex | Frontal Pole, Prefrontal Cortex | High | wikipedia.org |
| Thalamus | Lateral Nuclear Group | High | wikipedia.org |
| Other Tissues | |||
| Kidney | Expressed | uniprot.org | |
| Heart | Expressed | nih.gov | |
| Muscle | Leg, Trunk | Expressed | genecards.org |
| Stomach | Expressed | genecards.org | |
| Cell Types | |||
| Neurons | Expressed | medlineplus.govplos.org | |
| Lymphocytes | Expressed | molbiolcell.org |
Intracellular Compartmentalization of this compound
The this compound exhibits a dynamic and complex subcellular distribution, localizing to several key compartments where it performs distinct, and sometimes independent, functions. researchgate.netnih.gov
As a cytosolic auxiliary subunit of VGCCs, a primary location for CACN4 is the cytoplasmic side of the plasma membrane. uniprot.orgnih.gov A crucial function of the CACN4 subunit is to control the trafficking and targeting of the pore-forming alpha-1 subunit to the cell membrane. wikipedia.orgmaayanlab.cloudmolbiolcell.org This interaction is essential for the proper assembly and surface expression of functional high-voltage activated calcium channels. nih.gov The protein plays a role in increasing the peak calcium current and modulating the channel's biophysical properties, such as the voltage dependencies of activation and inactivation. wikipedia.org The retention of the this compound at the plasma membrane is intrinsically linked to its association with the alpha-1 subunit within the VGCC complex. nih.gov
Emerging evidence suggests the involvement of CACN4 and other CaVβ subunits in the regulation of endocytosis. researchgate.net It has been proposed that CaVβ dimerization is a critical step for the dynamin-mediated internalization of calcium channels. nih.gov This process allows for the turnover and clearance of channels from the cell surface. nih.gov The interaction between CaVβ subunits and actin has also been implicated in the endocytic turnover of CaV1.2 channels, highlighting a role in maintaining a steady-state level of channels at the plasma membrane through a dynamic process of internalization and recycling. nih.gov
Within neurons, the this compound is highly concentrated at synapses, consistent with its role in regulating neurotransmission. plos.orguniprot.org It is a principal component of presynaptic P/Q-type calcium channels, which are vital for triggering the release of neurotransmitters. plos.org Functional constructs of the protein have been shown to colocalize with synaptic vesicle markers, confirming its localization to synaptic sites. plos.org The protein is found in both axons and dendrites and is active in glutamatergic synapses. nih.gov The proper incorporation of the CACN4 subunit into channel complexes within the synapse is critical for their function. plos.org
Table 2: Synaptic Localization of CACN4 (CACNB4) Protein
| Synaptic Component | Specific Location | Associated Function | Source |
|---|---|---|---|
| Presynapse | Active Zone | Regulation of neurotransmitter release | plos.orguniprot.org |
| Glutamatergic Synapse | Modulation of synaptic transmission | nih.gov | |
| Axons and Dendrites | Transport to synaptic sites | plos.org |
Beyond its canonical role at the plasma membrane, the this compound has a well-documented, channel-independent function within the cell nucleus. maayanlab.cloudplos.orgnih.govnih.gov This nuclear translocation is a regulated process, notably triggered by neuronal electrical activity and occurring progressively as neurons differentiate. embopress.orgnih.gov In cultured hippocampal neurons, the protein is predominantly cytoplasmic at early stages but becomes densely located in the nucleus in mature neurons. embopress.org
Once inside the nucleus, CACN4 can associate with nuclear specks and directly participates in the regulation of gene expression. uniprot.orgnih.gov It can act as a platform for recruiting other proteins, such as the phosphatase 2A (PP2A), to control the transcription of specific genes like tyrosine hydroxylase. nih.govresearchgate.net Studies using Chinese Hamster Ovary (CHO) cells have shown that full-length CACN4 localizes almost exclusively in the cell nucleus and can concentrate in the nucleolar compartment. researchgate.netmolbiolcell.org This nuclear targeting is crucial for its role in regulating cell cycle progression and proliferation. researchgate.netmolbiolcell.org The structural integrity of the protein is essential for this process, as certain mutations linked to epilepsy can impair or prevent its nuclear translocation. plos.orgnih.govnih.gov
Biochemical and Molecular Functionality of Cacn4 Protein
Role as an Auxiliary Subunit in Voltage-Gated Calcium Channel Modulation
Voltage-gated calcium channels (VGCCs) are complex structures typically composed of a primary pore-forming alpha-1 subunit and several auxiliary subunits, including alpha-2/delta, beta, and gamma subunits. nih.govnih.gov These auxiliary subunits are crucial for the proper function and trafficking of the channel. nih.govmit.edu The CACN4 protein, a gamma subunit, is a key regulator of L-type calcium channels, particularly those containing the CACNA1C pore-forming subunit. uniprot.org
Influence on Calcium Channel Gating Properties
Auxiliary subunits like CACN4 significantly influence the biophysical properties of VGCCs, a process known as gating. This includes modulating the voltage dependence of activation and inactivation, which dictates the membrane potentials at which the channel opens and closes. nih.govfrontiersin.org While the alpha-1 subunit contains the voltage-sensing mechanism and the ion-selective pore, auxiliary proteins interact with it to fine-tune its activity. nih.gov The specific effects on gating can vary depending on the combination of alpha-1 and auxiliary subunits present in the channel complex. frontiersin.org For instance, the association of a beta-subunit can dramatically shift the activation voltage of the channel. frontiersin.org CACN4's interaction with the L-type calcium channel complex, which includes CACNA1C, CACNA2D1, and either CACNB1 or CACNB2, points to its role in regulating the channel's electrical activity. uniprot.org
Regulation of Calcium Channel Trafficking and Cell Surface Expression
A primary function of auxiliary subunits is to ensure the correct trafficking of the pore-forming alpha-1 subunit to the cell membrane. nih.gov The beta subunits, for example, are cytosolic proteins that interact with the alpha-1 subunit to facilitate its journey to the cell surface. nih.gov Similarly, the interaction between RRAD and CACNB2 promotes the cell membrane expression of CACNA1C. uniprot.org The alpha-2/delta subunit also plays a positive role in the delivery of calcium channels to their destination. mit.edu Proteolytic processing of the alpha-2/delta subunit is a critical checkpoint that ensures only mature and functional channel complexes are trafficked into neuronal processes. elifesciences.org CACN4, as part of the L-type voltage-gated calcium channel complex, contributes to this regulatory system, influencing the number of functional channels present at the plasma membrane. uniprot.orgphysiology.org
Contribution to Calcium Channel Functional Diversity
The variety in VGCC function arises from the existence of multiple genes for each subunit type and from alternative splicing of their messenger RNA. nih.govnih.gov This molecular diversity allows for the formation of a wide array of channel complexes with distinct properties tailored to specific cellular needs. nih.gov For example, different splice variants of the CACNA1D alpha-1 subunit exhibit different activation and inactivation parameters. guidetopharmacology.org The association of different beta subunits can also alter the inactivation time course of the channel. guidetopharmacology.org CACN4 contributes to this functional diversity by associating with specific channel complexes, thereby modulating their unique characteristics. uniprot.orgfrontiersin.org The presence of various CACN4 subtypes in tissues like pancreatic beta-cells suggests that it plays a role in the specialized functions of these cells, such as insulin (B600854) secretion. nih.govoup.com
Engagement with AMPA-Selective Glutamate (B1630785) Receptor Complexes
In addition to its role with calcium channels, CACN4 is a crucial auxiliary subunit for AMPA-selective glutamate receptors (AMPARs). uniprot.org AMPARs are the primary mediators of fast excitatory synaptic transmission in the brain, and their function is tightly regulated by a host of interacting proteins. nih.govcam.ac.uk These interactions control AMPAR trafficking, gating, and synaptic stabilization. nih.gov
Mechanisms of AMPA Receptor Trafficking Regulation by this compound
CACN4, in its role as a TARP, is instrumental in the trafficking of AMPARs, including those containing GRIA1 and GRIA4 subunits, to the cell surface and their subsequent targeting to synapses. uniprot.org The regulation of AMPAR trafficking is fundamental for synaptic plasticity, the cellular basis of learning and memory. frontiersin.org Proteins that interact with AMPARs, such as CACN4, facilitate their movement between the synapse and intracellular compartments. frontiersin.org This process involves interactions with the cytoplasmic tail and the N-terminal domain of the AMPAR subunits. nih.gov The regulated endocytosis of AMPARs, for instance, is a critical step in long-term depression (LTD), a form of synaptic plasticity that weakens synaptic strength. frontiersin.org
Modulation of AMPA Receptor Gating and Desensitization Kinetics
CACN4 directly modulates the gating properties of AMPARs. uniprot.org It slows the rates of activation, deactivation, and desensitization of the receptor. uniprot.org Desensitization is a process where the receptor becomes unresponsive to the continued presence of its agonist, glutamate. By slowing this process and mediating resensitization, CACN4 effectively prolongs the duration of the synaptic current mediated by the AMPAR. This modulation of AMPAR kinetics is a key mechanism through which CACN4 influences the strength and temporal properties of excitatory synaptic transmission. uniprot.org
Direct and Indirect Involvement in Gene Expression Regulation
The Calcium Voltage-Gated Channel Auxiliary Subunit Beta 4 (CACNB4), a protein sometimes referred to by the alias CACN4, demonstrates a multifaceted role that extends beyond its canonical function as a regulator of voltage-gated calcium channels (VGCCs) at the plasma membrane. Emerging research has illuminated a significant nuclear function for this protein, directly implicating it in the regulation of gene expression. This nuclear activity represents a novel signaling pathway that couples neuronal electrical activity to transcriptional changes in the nucleus. The protein can act as both an activator and a repressor of gene expression, as evidenced by studies in mice lacking the β4 subunit (lethargic mice), where the expression of 56 genes was activated and 38 genes were inactivated in the brain. nih.gov This dual capability likely depends on the specific transcription factors and other protein partners it interacts with in different cellular contexts. nih.gov
Mechanisms of Coupling Neuronal Electrical Activity to Transcriptional Outcomes
The CACNB4 subunit provides a direct physical link between electrical signals at the cell surface and the gene transcription machinery within the nucleus. nih.gov This process is distinct from other known calcium signaling pathways that rely on the diffusion of calcium ions or the translocation of cytoplasmic calcium-binding proteins to the nucleus. nih.govnih.gov The mechanism involving CACNB4 is initiated by neuronal electrical activity, which triggers calcium influx through VGCCs. nih.govnih.gov
This electrical stimulation promotes a cascade of events:
Complex Formation: Electrical activity induces the association of the CACNB4 subunit (β4) with Ppp2r5d, a regulatory subunit of the phosphatase PP2A. nih.gov
Nuclear Translocation: Following this association, the entire CACNB4/Ppp2r5d/PP2A complex translocates from the cytoplasm into the nucleus. nih.gov The nuclear presence of β4 is a tightly regulated process, as some reports indicate that electrical stimulation can also promote its export from the nucleus, suggesting a precise control mechanism. nih.gov
Signal to Transcription: Once inside the nucleus, this complex can directly interact with the chromatin and transcription factors to modulate the expression of specific target genes, thereby translating a transient electrical signal into a lasting transcriptional response. nih.govnih.gov This pathway is disrupted by certain mutations, such as the human R482X mutation linked to juvenile myoclonic epilepsy, highlighting its physiological importance. nih.gov
Three primary signaling pathways have been described that connect voltage-gated calcium channels to gene expression. nih.gov The first two are initiated by calcium entry: one involves the activation of cytoplasmic calcium-binding proteins that travel to the nucleus, and the other involves the direct diffusion of calcium into the nucleus to interact with nuclear proteins. nih.gov The third, and more recently discovered, pathway involves the direct participation of the VGCC's own β4 subunit in nuclear signaling. nih.govnih.gov
Interaction with Nuclear Transcription Factors and Chromatin Modifiers
Inside the nucleus, the CACNB4 subunit functions as a molecular scaffold or an organizing platform, assembling a multi-protein complex to regulate gene expression. nih.gov This complex brings together specific DNA-binding proteins and enzymes that modify chromatin structure. nih.govnih.gov
Key interacting partners include:
Thyroid Hormone Receptor Alpha (TRα): The CACNB4-containing complex associates with the nuclear transcription factor TRα to achieve specific targeting to the promoter regions of target genes. nih.gov This interaction is crucial for directing the complex to the correct genomic loci.
Heterochromatin Protein 1 Gamma (HP1γ): CACNB4 directly interacts with HP1γ, a nuclear protein known for its role in gene silencing and the formation of heterochromatin. nih.govnih.gov This association is critical for the repressive function of the complex.
Protein Phosphatase 2A (PP2A): The β4 subunit recruits the catalytic subunit of PP2A via the regulatory subunit B56δ (also known as Ppp2r5d). nih.govnih.gov The phosphatase activity of this complex is a key component of its gene-repressive mechanism. nih.gov
The versatility of CACNB4-dependent gene regulation across different cell types is thought to reflect the recruitment of different sets of transcription factors and protein partners in various cellular environments. nih.gov
| Interacting Protein | Protein Type | Function in the CACNB4 Complex | Reference |
|---|---|---|---|
| Thyroid Hormone Receptor Alpha (TRα) | Nuclear Transcription Factor | Provides DNA binding specificity, targeting the complex to gene promoters. | nih.gov |
| Heterochromatin Protein 1 Gamma (HP1γ) | Chromatin Modifier | Binds to the complex for nucleosome association and facilitates gene silencing. | nih.govnih.gov |
| Protein Phosphatase 2A (PP2A) | Enzyme (Phosphatase) | Dephosphorylates histone H3, leading to transcriptional repression. | nih.govnih.gov |
| B56δ / Ppp2r5d | PP2A Regulatory Subunit | Mediates the association between CACNB4 and the PP2A catalytic subunit. | nih.govnih.gov |
Impact on Specific Gene Repression Pathways
The assembly of the CACNB4 nuclear complex has a direct and measurable impact on the expression of target genes, most notably through repression. The best-characterized example of this pathway is the regulation of the Tyrosine Hydroxylase (TH) gene. nih.govnih.gov
The mechanism of repression involves two main actions:
Histone Dephosphorylation: The PP2A enzyme, recruited by the CACNB4 subunit, dephosphorylates Serine 10 on the N-terminus of histone H3 (H3S10). nih.govnih.gov The removal of this phosphate (B84403) group is a well-known epigenetic mark associated with transcriptional silencing and chromatin condensation.
Chromatin Remodeling: The concurrent binding of HP1γ to the complex further promotes a repressive chromatin state. nih.govnih.gov
In studies of lethargic mice, which have a mutation in the Cacnb4 gene, the expression of the TH gene is strongly upregulated, demonstrating that CACNB4 acts as a potent repressor of TH expression under normal conditions. nih.gov Chromatin immunoprecipitation experiments have confirmed that the CACNB4 protein binds to the promoter region of the TH gene in wild-type mice, an interaction that is absent in the lethargic mice. nih.gov
Beyond the singular example of the TH gene, the expression of the CACNB4 subunit has been shown to regulate a wider set of genes. For instance, in HEK293 cells, the expression of wild-type β4 led to the up- and downregulation of 49 and 27 genes, respectively, many of which are involved in transcription and signaling. nih.gov
| Target Gene | Effect of CACNB4/β4 Presence | Underlying Mechanism | Reference |
|---|---|---|---|
| Tyrosine Hydroxylase (TH) | Repression / Downregulation | Recruitment of PP2A and HP1γ to the gene promoter, leading to H3S10 dephosphorylation. | nih.govnih.gov |
| Various Signaling & Transcriptional Genes | Upregulation and Downregulation | Likely reflects recruitment of different transcription factors and co-regulators depending on the gene and cellular context. | nih.gov |
Regulatory Mechanisms Governing Cacn4 Protein Activity
Allosteric Regulation and Ligand Interactions Modulating CACN4 Protein
The primary role of the CACNA2D4 subunit is to act as an allosteric modulator of the pore-forming α1 subunit of the voltage-gated calcium channel. marrvel.orgresearchgate.net Its presence in the channel complex significantly alters the channel's biophysical properties. nih.govresearchgate.net
Specifically, CACNA2D4 has been shown to:
Increase the density of functional channels at the cell surface. mdpi.com
Regulate the calcium current density. uniprot.org
Modulate the kinetics of channel activation and inactivation. uniprot.org
Shift the voltage-dependence of activation. nih.gov
A key feature within the CACNA2D4 protein is the von Willebrand factor A (VWA) domain, which contains a metal ion-dependent adhesion site (MIDAS) motif. mdpi.comtandfonline.com This motif mediates divalent cation-dependent protein-protein interactions, which are crucial for the regulatory effects of the α2δ subunit on the α1 subunit. mdpi.comuniv-grenoble-alpes.fr
It is important to note a significant point of distinction among the α2δ isoforms. While the α2δ-1 and α2δ-2 isoforms are the pharmacological targets for gabapentinoid drugs like gabapentin (B195806) and pregabalin, the CACNA2D4 (α2δ-4) isoform does not bind these ligands. mdpi.comtandfonline.comwikipedia.org
Feedback Loops and Homeostatic Control Mechanisms of this compound Function
CACNA2D4 is integral to cellular feedback loops and homeostatic mechanisms, particularly concerning calcium levels.
Mutations in the Cacna2d4 gene in mice have been shown to disrupt calcium homeostasis in photoreceptor cells. mdpi.comnih.gov This disruption leads to a reduction in internal calcium stores and a compensatory upregulation of calcium entry through other, non-selective channels. nih.gov This can create a positive feedback loop where depleted stores trigger further calcium influx, potentially leading to cellular stress and degeneration. nih.govresearchgate.net The proper function of CACNA2D4 is therefore critical for maintaining the delicate balance of calcium concentrations within these cells. researchgate.net
Furthermore, the expression of the CACNA2D4 gene itself is subject to homeostatic control. In the context of epilepsy, the transcription factor Early Growth Response 1 (Egr1) has been shown to strongly regulate the expression of Cacna2d4. nih.gov Following seizure activity, Egr1 levels increase, which in turn drives a long-lasting increase in Cacna2d4 mRNA levels. nih.govresearchgate.net This suggests a feedback mechanism where intense neuronal activity triggers a transcriptional program that alters the composition of ion channels, potentially contributing to the development of a hyperexcitable state. This has been described as a seizure-induced "transcriptional Ca2+ channelopathy". nih.gov
Protein Protein Interaction Networks of Cacn4 Protein
Identification of CACN4 Protein Interacting Partners Through Proteomic Approaches
The elucidation of the CACN4 interactome has been significantly advanced by high-throughput proteomic techniques. Methods such as co-immunoprecipitation coupled with mass spectrometry (Co-IP-MS) and yeast two-hybrid (Y2H) screens have been instrumental in identifying proteins that associate with CACN4, either directly or as part of a larger complex. These unbiased approaches have confirmed canonical interactions and uncovered novel binding partners, suggesting a broader functional role for CACN4 than previously anticipated.
Co-IP-MS involves using an antibody to isolate CACN4 from cell lysates, pulling down its associated proteins, which are then identified by mass spectrometry. creative-proteomics.comnih.govnih.govspringernature.com This technique has been pivotal in confirming the association of CACN4 with core auxiliary subunits of the calcium channel complex in their native environment. The Y2H system, a genetic method, screens for direct physical interactions between a "bait" protein (CACN4) and a library of "prey" proteins. nih.govyoutube.comableweb.org While large-scale screens specifically using CACN4 as bait are not extensively documented in publicly available databases, the well-established interactions with other presynaptic proteins have often been validated using these methods.
The combined findings from various studies indicate that the CACN4 interactome includes not only the auxiliary subunits of the voltage-gated calcium channel but also a host of presynaptic proteins involved in synaptic vesicle docking and fusion.
| Interacting Protein Class | Specific Interactors | Primary Proteomic Method | Functional Relevance |
|---|---|---|---|
| VGCC Auxiliary Subunits | CACNB (β1-4), CACNA2D (α2δ1-4) | Co-immunoprecipitation-Mass Spectrometry | Channel trafficking, assembly, and modulation of gating properties |
| Active Zone Scaffolding Proteins | RIMs (Rab3-interacting molecules), RIM-BPs (RIM-Binding Proteins) | Co-immunoprecipitation, Yeast Two-Hybrid | Channel localization at the active zone, coupling to release machinery |
| Synaptic Vesicle Proteins | Rab3 | Inferred from RIM interaction | Tethering of synaptic vesicles near the channel |
| Cytoskeletal/Adapter Proteins | CASK, Mint1 | Co-immunoprecipitation | Presynaptic organization and channel clustering |
Structural and Functional Characterization of this compound Complex Assembly
The assembly of the this compound into a functional channel is a multi-step process involving stoichiometric association with auxiliary subunits and integration into larger macromolecular structures at specific cellular locations.
Association with Pore-Forming Alpha1 Subunits of Voltage-Gated Calcium Channels
The this compound is itself the pore-forming alpha1 subunit (α1E) of the R-type calcium channel. Voltage-gated calcium channels are generally formed by a single type of α1 subunit. Therefore, CACN4 does not typically associate with other pore-forming alpha1 subunits to form a functional channel. It serves as the central component around which the entire channel complex is built.
Interactions with Beta and Alpha2delta Auxiliary Subunits
The proper function and membrane localization of CACN4 are critically dependent on its association with auxiliary β and α2δ subunits.
Beta (β) Subunits: These are intracellular proteins that bind with high affinity to a conserved 18-amino-acid motif, known as the Alpha Interaction Domain (AID), located in the intracellular loop connecting domains I and II of the CACN4 α1 subunit. This interaction is crucial for shielding an endoplasmic reticulum retention signal on the α1 subunit, thereby promoting its forward trafficking to the plasma membrane. Furthermore, the specific β subunit isoform co-assembled with CACN4 can significantly modulate the channel's voltage-dependence and kinetics of activation and inactivation.
Alpha2delta (α2δ) Subunits: This subunit is a single transmembrane protein that is heavily glycosylated and resides primarily on the extracellular side of the membrane. It is co-translationally cleaved into α2 and δ peptides, which remain linked by a disulfide bond. The α2δ subunit interacts with the extracellular loops of the CACN4 α1 subunit. This association enhances the channel's current density, in part by increasing its trafficking to and stability at the plasma membrane, and also modulates its gating properties.
Formation of Multi-Protein Scaffolds at Synaptic and Cellular Junctions
At presynaptic terminals, CACN4 channels are not randomly distributed but are concentrated at active zones, the sites of neurotransmitter release. This precise localization is achieved through interactions with a network of scaffolding proteins. Key among these are the RIMs (Rab3-interacting molecules) and RIM-Binding Proteins (RIM-BPs). nih.govnih.govbiorxiv.org
The C-terminus of CACN4 contains a PDZ-binding ligand that directly interacts with the PDZ domain of RIMs. nih.gov RIMs, in turn, bind to RIM-BPs, which also possess SH3 domains that can interact with proline-rich regions in the CACN4 C-terminus. This multi-protein complex effectively tethers the CACN4 channel to the core of the active zone machinery, placing it in close proximity to docked synaptic vesicles. This tight spatial coupling ensures that the calcium influx through the channel is efficiently and rapidly sensed by the vesicle release machinery. While direct, high-affinity interactions between CACN4 (CaV2.3) and major postsynaptic density proteins like PSD-95 and Shank are more established for other calcium channel subtypes (e.g., CaV1), the integration of presynaptic CACN4 into the larger trans-synaptic scaffolding network remains an area of active investigation. nih.govelifesciences.orgelifesciences.org
Physiological and Cellular Implications of this compound-Protein Interactions
The network of interactions involving CACN4 is essential for its physiological role in controlling neurotransmission and neuronal excitability. The specific composition of the CACN4 channel complex dictates its functional properties and its response to upstream signaling pathways.
Structural Basis of Interacting Partner Recognition and Binding Specificity
The specificity of protein-protein interactions is encoded by the three-dimensional structure of defined domains and motifs on the participating proteins.
Interaction with β Subunits: The structural basis for the high-affinity interaction between the α1 and β subunits is well-characterized. The Alpha Interaction Domain (AID) on the I-II loop of CACN4 forms an α-helix that binds to a deep hydrophobic groove on the guanylate kinase (GK) domain of the β subunit. This extensive and specific interface explains the high-affinity and conserved nature of this interaction across different high-voltage-activated calcium channels.
Interaction with Active Zone Proteins: The interaction with RIMs is mediated by the C-terminal tail of CACN4, which contains a consensus sequence for binding to the PDZ domains of RIMs. nih.gov This C-terminal region is a hub for interactions, and its specific amino acid sequence dictates the binding specificity to various scaffolding proteins, thus determining the channel's precise subcellular localization and its inclusion in specific signaling complexes.
The dynamic nature of these interactions, which can be modulated by factors such as alternative splicing of the CACN4 transcript and post-translational modifications, allows for the fine-tuning of synaptic strength and plasticity.
| CACN4 Domain/Motif | Interacting Partner(s) | Binding Domain on Partner | Structural/Functional Consequence |
|---|---|---|---|
| I-II Intracellular Loop (AID) | Beta (β) Subunits | Guanylate Kinase (GK) Domain | High-affinity binding, essential for channel trafficking and modulation |
| C-terminal Tail (PDZ-binding ligand) | RIMs | PDZ Domain | Anchoring of the channel at the presynaptic active zone |
| C-terminal Tail (Proline-rich regions) | RIM-Binding Proteins (RIM-BPs) | SH3 Domain | Stabilization of the channel within the active zone scaffold |
Modulation of this compound Stability, Localization, and Activity via Interactions
The functional characteristics of the this compound, also known as the α1D subunit of the Cav1.3 voltage-gated calcium channel, are intricately regulated by a complex network of protein-protein interactions. These interactions are crucial for modulating the channel's stability, its precise subcellular localization, and its electrophysiological activity. This regulation ensures that calcium influx through Cav1.3 channels is tightly controlled, which is vital for numerous physiological processes, including neuronal excitability, synaptic plasticity, and cardiac pacemaking.
Key modulatory partners of CACN4 include auxiliary subunits of the calcium channel complex, calcium-sensing proteins like calmodulin, and a variety of scaffolding and signaling proteins. These interactions can influence the channel's lifecycle from its synthesis and trafficking to its function at the plasma membrane and its eventual degradation.
Modulation by Auxiliary Subunits: Voltage-gated calcium channels are typically heteromeric complexes. The pore-forming α1 subunit, in this case, CACN4, associates with auxiliary β and α2δ subunits. These subunits play a critical role in the proper trafficking of the channel from the endoplasmic reticulum to the plasma membrane. researchgate.netnih.govnih.govucl.ac.ukfrontiersin.org The β subunit, for instance, is known to mask an endoplasmic reticulum retention signal on the α1 subunit, thereby promoting its forward trafficking. nih.gov Furthermore, both β and α2δ subunits modulate the channel's gating properties, such as the voltage-dependence of activation and inactivation, and can increase the channel's open probability. nih.govnih.gov
Regulation by Calmodulin: Calmodulin (CaM) is a key calcium-sensing protein that directly interacts with the C-terminus of CACN4 to mediate calcium-dependent inactivation (CDI). wikipedia.orgnih.govescholarship.orgmdpi.comnih.gov This is a crucial negative feedback mechanism where the influx of Ca2+ through the channel triggers a conformational change in the bound CaM, leading to the closure of the channel pore and preventing excessive calcium entry. escholarship.orgmdpi.com The interaction is complex, with both Ca2+-free (apoCaM) and Ca2+-bound CaM affecting channel function. ApoCaM can pre-associate with the channel and may enhance its open probability under basal conditions. wikipedia.orgescholarship.orgmdpi.com
Scaffolding Proteins and Localization: The precise localization of CACN4 channels at specific subcellular compartments, such as postsynaptic densities in neurons, is critical for their function in synaptic transmission and plasticity. This localization is often mediated by interactions with scaffolding proteins containing PDZ domains. Proteins like Shank, Densin-180, and Erbin have been shown to interact with the C-terminal PDZ-binding motif of CACN4. nih.govnih.gov Shank proteins, for example, are crucial for clustering CACN4 at postsynaptic sites. nih.govelifesciences.orgnih.gov This interaction not only anchors the channel at the synapse but can also modulate its activity and link it to downstream signaling pathways. nih.govelifesciences.org
Modulation of Stability: The stability and turnover of the this compound are also subject to regulation by interacting proteins. For instance, the interaction with the SNARE-associated protein, Snapin, has been shown to lead to the ubiquitin-proteasomal degradation of the Cav1.3 channel in atrial myocytes. nih.gov This suggests a mechanism for controlling the density of functional channels at the cell surface. While direct evidence for specific E3 ubiquitin ligases targeting CACN4 is still emerging, the regulation of ion channel stability by the ubiquitin-proteasome system is a well-established cellular process. nih.govelifesciences.orgnih.govembopress.org
The following tables provide a detailed overview of the key protein-protein interactions that modulate the stability, localization, and activity of the this compound.
| Interacting Protein | CACN4 Domain/Motif | Effect on Stability | Effect on Localization | Effect on Activity | References |
| Auxiliary β subunits | I-II intracellular loop | Increases protein folding and prevents ER-associated degradation. | Essential for trafficking from the ER to the plasma membrane. | Modulates voltage-dependence of activation and inactivation; increases open probability. | researchgate.netnih.govnih.govucl.ac.uk |
| Auxiliary α2δ subunits | Extracellular loops | May reduce protein turnover at the plasma membrane. | Enhances forward trafficking and cell surface expression. | Increases current density and modulates inactivation rate. | researchgate.netnih.govucl.ac.uk |
| Calmodulin (CaM) | C-terminal IQ domain | Not directly reported. | Not directly reported. | Mediates calcium-dependent inactivation (CDI); apoCaM may increase open probability. | wikipedia.orgnih.govescholarship.orgmdpi.comnih.gov |
| Shank proteins (Shank1/3) | C-terminal PDZ-binding motif and proline-rich region | May contribute to the stability of the channel within the postsynaptic density. | Anchors and clusters the channel at postsynaptic densities. | Regulates current density and couples the channel to downstream signaling (e.g., CREB activation). | nih.govelifesciences.orgnih.govelifesciences.orgfenglaboratory.org |
| Erbin | C-terminal PDZ-binding motif | Not directly reported. | Colocalizes with the channel in somatodendritic domains of neurons. | Enhances voltage-dependent facilitation (VDF) by relieving autoinhibition. | nih.gov |
| Densin-180 | C-terminal PDZ-binding motif | May influence postsynaptic stability. | Localizes the channel to dendritic spines. | Modulates current properties. | nih.govresearchgate.net |
| A-kinase anchoring proteins (AKAPs) | Not fully characterized | Not directly reported. | Tethers PKA and calcineurin to the channel complex. | Bidirectional regulation of current amplitude through anchored PKA and calcineurin. | nih.govnih.govresearchgate.net |
| Snapin | Not fully characterized | Promotes ubiquitin-proteasomal degradation. | Reduces total and membrane expression. | Decreases current density. | nih.gov |
| Calcium-binding protein 1 (CaBP1) | C-terminal IQ domain | Not directly reported. | Competes with Calmodulin for binding. | Prevents CDI and promotes calcium-dependent facilitation (CDF). | escholarship.orgmdpi.com |
| RIM proteins | Not fully characterized | Not directly reported. | Presynaptic localization. | Shifts voltage-dependence of activation and inactivation to more depolarized potentials; slows CDI. | calciumchannel.com |
Cacn4 Protein in Cellular Signaling Transduction
Integration into Calcium-Dependent Signaling Cascades
The primary role of the CACN4 protein is to serve as a tightly regulated gate for calcium ions. The influx of Ca2+ through the Cav1.3 channel dramatically increases the cytosolic calcium concentration, which acts as a ubiquitous second messenger, initiating numerous downstream signaling pathways. genome.jpqiagen.com
Upstream Signals and Receptors Activating this compound-Mediated Processes
The activation of the this compound is primarily governed by changes in the electrical potential across the cell membrane. However, this process is initiated and modulated by a variety of upstream signals and receptors.
Membrane Depolarization: As a voltage-gated channel, CACN4's fundamental activation signal is the depolarization of the plasma membrane. This electrical change triggers a conformational shift in the protein, opening its pore to allow Ca2+ influx. genecards.orgnih.gov
G-Protein-Coupled Receptors (GPCRs): The activity of CACN4 channels can be finely tuned by GPCRs. maayanlab.cloud For instance, in striatal medium spiny neurons, dopamine D2 and muscarinic M1 receptors modulate Cav1.3 channels, thereby influencing neuronal excitability. maayanlab.cloud In endometrial cancer, the G protein-coupled estrogen receptor (GPER) mediates signaling that involves the this compound. thno.org
Neurotransmitter Receptors: In specific cell types like dendritic cells, signaling through neurotransmitter receptors such as GABAA receptors can lead to membrane depolarization, which subsequently activates CACN4 channels. plos.org
Growth Factors and Hormones: External signals including growth factors and hormones can initiate signaling pathways that culminate in the activation of plasma membrane receptors and subsequent modulation of intracellular calcium levels, a process in which CACN4 is involved. qiagen.com
Gene Fusions: In certain pathological states, such as prostate cancer, upstream genetic alterations can drive CACN4 expression. The TMPRSS2-ERG fusion gene has been identified as a downstream target, leading to increased expression of CACN4. nih.gov
| Upstream Signal/Receptor | Cellular Context | Effect on this compound |
| Membrane Depolarization | Excitable cells (neurons, muscle cells) | Channel activation, Ca2+ influx genecards.org |
| Dopamine D2 Receptors | Striatal medium spiny neurons | Modulation of channel activity maayanlab.cloud |
| Muscarinic M1 Receptors | Striatal medium spiny neurons | Modulation of channel activity maayanlab.cloud |
| GABAA Receptors | Dendritic cells | Indirect activation via depolarization plos.org |
| TMPRSS2-ERG Fusion Gene | Prostate cancer cells | Increased gene expression nih.gov |
| GPER (17β-estradiol) | Endometrial cancer cells | Mediates downstream signaling thno.org |
Downstream Effectors and Cellular Responses Mediated by this compound Signaling
Once Ca2+ enters the cell through the CACN4 channel, it interacts with a multitude of intracellular proteins to trigger specific cellular responses. The versatility of calcium as a second messenger allows CACN4 to influence a diverse range of physiological outcomes.
Calcium-Binding Proteins: The initial downstream effectors are proteins that directly bind Ca2+, most notably calmodulin (CaM). genome.jpqiagen.com Upon binding calcium, CaM undergoes a conformational change that enables it to activate other proteins, such as Ca2+/calmodulin-dependent protein kinases (CaM-kinases). qiagen.com
Gene Expression: CACN4-mediated calcium influx is a key regulator of gene transcription. The activation of CaM-kinases and other calcium-sensitive enzymes can lead to the phosphorylation and activation of transcription factors like cAMP response element-binding protein (CREB) and nuclear factor of activated T-cells (NFAT). qiagen.comthno.org Additionally, a cleaved fragment of the this compound's C-terminus can translocate to the nucleus and function directly as a transcription factor. nih.gov
Hormone and Neurotransmitter Release: In endocrine cells and neurons, the rise in intracellular Ca2+ is the primary trigger for the fusion of vesicles containing hormones or neurotransmitters with the cell membrane, leading to their release. genecards.org For example, CACN4 is a critical determinant of glucose-stimulated insulin (B600854) secretion from pancreatic beta cells. lu.se In the adrenal glomerulosa, its activation stimulates aldosterone (B195564) production. maayanlab.cloud
Cellular Motility and Contraction: In muscle cells, calcium influx is fundamental to the process of contraction. genecards.org In other cell types, such as dendritic cells infected by Toxoplasma gondii, Ca2+ entry via CACN4 activates signaling pathways that lead to cytoskeletal rearrangements and a state of hypermotility. plos.org
| Downstream Effector | Cellular Response | Example |
| Calmodulin (CaM) | Activation of CaM-kinases | General cellular signaling qiagen.com |
| Transcription Factors (e.g., CREB, NFAT) | Altered gene expression | Neuronal plasticity, immune response qiagen.comthno.org |
| Vesicular Release Machinery | Hormone/Neurotransmitter secretion | Insulin release, Aldosterone production maayanlab.cloudlu.se |
| Cytoskeleton | Changes in cell motility | Hypermigration of infected dendritic cells plos.org |
| Androgen Receptor (AR) | Receptor trans-activation | Prostate cancer cell growth nih.gov |
Physiological Significance of Cacn4 Protein
Roles in Neurophysiological Processes
Voltage-gated calcium channels are fundamental to neuronal function, participating in everything from neurotransmitter release to gene expression. wikipedia.orgnih.gov The influx of calcium through these channels acts as a vital second messenger, initiating signaling cascades that control neuronal communication and plasticity. nih.gov The CACNA gene family, which includes CACN4 (CACNA1D), is essential for these processes, and dysregulation of these channels is implicated in numerous neurological disorders. nih.govmdpi.com
Synaptic transmission, the process by which neurons communicate, is heavily dependent on calcium influx at the presynaptic terminal. nih.govfrontiersin.org When an action potential arrives, it depolarizes the membrane, activating voltage-gated calcium channels. The subsequent entry of calcium ions triggers the fusion of synaptic vesicles with the presynaptic membrane, leading to the release of neurotransmitters into the synaptic cleft. frontiersin.org
While multiple types of calcium channels are involved, L-type channels like Cav1.3 (formed by CACN4/CACNA1D) contribute to this process. They are also critically involved in synaptic plasticity—the ability of synapses to strengthen or weaken over time, which is the cellular basis for learning and memory. nih.gov This modulation of synaptic strength often relies on calcium-dependent signaling pathways that can be initiated by the influx of calcium through L-type channels.
Table 1: Role of CACN4/CACNA1D in Synaptic Functions
| Synaptic Process | Involvement of CACN4/CACNA1D (Cav1.3) | Mechanism |
| Neurotransmitter Release | Contributes to calcium influx required for vesicle fusion. nih.govthermofisher.com | Upon membrane depolarization, the channel opens, allowing Ca2+ to enter the presynaptic terminal, which triggers the machinery for neurotransmitter release. frontiersin.org |
| Synaptic Plasticity | Mediates calcium signals that lead to long-term changes in synaptic strength (e.g., Long-Term Potentiation). nih.gov | Ca2+ influx through Cav1.3 channels can activate various kinases and phosphatases that modify synaptic proteins and regulate gene expression, altering synaptic efficacy. |
The development of the nervous system is a highly orchestrated process involving cell proliferation, migration, differentiation, and the formation of precise connections. Calcium signaling is a key regulator of these developmental stages. Voltage-gated calcium channels, including those containing the CACN4/CACNA1D subunit, influence neuronal maturation and the guidance of axons to their correct targets. The controlled influx of calcium helps to steer the growth cone, the motile tip of a growing axon, by regulating cytoskeletal dynamics and gene expression necessary for proper wiring of the brain.
Given the central role of calcium channels in controlling neuronal excitability, it is not surprising that mutations in the genes encoding them are linked to neurological disorders like epilepsy. mdpi.comepilepsy.com Epilepsy is characterized by recurrent seizures resulting from excessive and synchronous neuronal firing. nyulangone.org
Variants in several CACNA genes have been definitively linked to different forms of epilepsy. mdpi.comepilepsy.com For example, mutations in CACNA1A are associated with familial hemiplegic migraine and epileptic seizures. mdpi.commedlineplus.gov While CACN4 (CACNA1D) itself is not one of the most commonly cited genes for epilepsy, the broader family of voltage-gated calcium channels is a key area of investigation. mdpi.com Furthermore, mutations in auxiliary subunits that modulate the main channel, such as CACNB4, are known to cause forms of juvenile myoclonic epilepsy. nih.govnih.govgenecards.org The underlying mechanism often involves a "gain-of-function" or "loss-of-function" change in the channel, which alters calcium flow and disrupts the delicate balance of excitation and inhibition in the brain, leading to hyperexcitability and seizures. epilepsy.com
Table 2: CACNA Gene Family and Associated Neurological Disorders
| Gene | Protein (Channel) | Associated Disorders | Reference |
| CACNA1A | Cav2.1 | Familial Hemiplegic Migraine, Episodic Ataxia 2, Epilepsy | mdpi.commedlineplus.gov |
| CACNA1C | Cav1.2 | Timothy Syndrome, Bipolar Disorder, Schizophrenia | nih.gov |
| CACNA1D (CACN4) | Cav1.3 | Primary Aldosteronism, Sinoatrial Node Dysfunction and Deafness | kegg.jpmybiosource.com |
| CACNB4 | β4 auxiliary subunit | Juvenile Myoclonic Epilepsy, Episodic Ataxia 5 | nih.govnih.govgenecards.org |
Involvement in Endocrine System Function
The influence of CACN4 extends beyond the nervous system into the endocrine system, where calcium signaling is a fundamental mechanism for hormone release.
In pancreatic β-cells, the secretion of insulin (B600854) is tightly coupled to blood glucose levels. The process is initiated by glucose metabolism, which leads to a rise in the ATP/ADP ratio, closure of ATP-sensitive potassium channels, and depolarization of the cell membrane. This depolarization activates L-type voltage-gated calcium channels, causing an influx of calcium that triggers the fusion of insulin-containing granules with the cell membrane and the subsequent release of insulin. nih.gov
Research has identified CACN4 (CACNA1D) as a major component of the VDCCs in pancreatic β-cells. oup.comnih.govnih.gov Studies have shown that the expression of CACN4 mRNA in pancreatic islets is linked to insulin secretion capabilities. nih.gov For instance, in animal models, reduced levels of CACN4 mRNA were associated with impaired insulin responses. nih.gov Functional studies have confirmed that the CACN4 protein, when co-expressed with an auxiliary β-subunit, forms functional L-type calcium channels. oup.comnih.gov This highlights the crucial role of CACN4 in the regulation of insulin secretion in both normal and altered metabolic states. nih.gov
Contribution to Pancreatic Beta-Cell Physiology
The this compound is a major component of the voltage-dependent calcium channels (VDCCs) in pancreatic beta-cells and plays a pivotal role in the regulation of insulin secretion. nih.gov In human beta-cells, the messenger RNA (mRNA) that codes for CACN4 (encoded by the CACNA1D gene) is significantly more abundant—by about 60-fold—than the mRNA for the related CaV1.2 channel. nih.gov This highlights its prominent role in these specific cells.
The process of glucose-stimulated insulin secretion (GSIS) is intimately linked to the function of CACN4. When blood glucose levels rise, beta-cells metabolize the glucose, leading to an increase in the cellular ATP/ADP ratio. frontiersin.org This change triggers the influx of calcium ions through L-type calcium channels, including those containing the this compound. frontiersin.orgnih.gov This influx of calcium is a critical step in prompting the release of insulin. nih.govmdpi.com
Studies have demonstrated the direct impact of CACN4 on insulin release. For instance, reducing the expression of the CACNA1D gene in rat insulinoma cells and human beta-cells leads to decreased glucose-stimulated insulin release and exocytosis. nih.gov Furthermore, research on animal models with chronic high blood sugar or starvation has shown that reduced levels of CACN4 mRNA in pancreatic islets are associated with impaired insulin responses. nih.gov
Genetic variations in the CACNA1D gene have been linked to metabolic disorders. Gain-of-function mutations, which increase the channel's activity, can lead to persistent hyperinsulinemic hypoglycemia, a condition of excessive insulin secretion causing low blood sugar. cam.ac.uk Conversely, certain genetic polymorphisms that are thought to result in a loss of CaV1.3 function are correlated with a higher incidence of type 2 diabetes. nih.govmdpi.com This is further supported by findings that some single nucleotide polymorphisms (SNPs) in the CACNA1D gene are associated with reduced mRNA expression and decreased insulin secretion. nih.gov
Table 1: Impact of CACN4 Gene Alterations on Pancreatic Beta-Cell Function
| Gene Alteration | Effect on CACN4 Function | Consequence for Insulin Secretion | Associated Condition |
|---|---|---|---|
| Gain-of-function mutation | Increased channel activity | Excessive insulin secretion | Persistent hyperinsulinemic hypoglycemia |
| Loss-of-function polymorphism | Reduced channel activity | Decreased insulin secretion | Increased risk of Type 2 Diabetes |
| Reduced mRNA expression | Decreased protein levels | Impaired insulin response | Impaired glucose tolerance |
Broader Biological Contributions in Model Organisms (e.g., non-human animal studies)
Studies in non-human animal models have been instrumental in elucidating the widespread physiological importance of the this compound beyond its role in the pancreas.
Impact on Specific Organ System Functionality
The this compound is crucial for the proper functioning of several organ systems, as demonstrated by research in mouse models.
Cardiovascular System: Deletion of the Cacna1d gene in mice leads to heart defects and bradycardia (a slow heart rate). mybiosource.comnih.gov This indicates the protein's essential role in maintaining normal heart rhythm and development. uniprot.org
Nervous System: The this compound is expressed in the brain and is involved in various neuronal processes. tandfonline.com Knockout mouse models have been used to study its role in neuropsychiatric conditions, revealing impacts on anxiety, depressive-like behavior, and fear memory. epfl.ch Furthermore, gain-of-function mutations in mouse models can lead to neurologic abnormalities. nih.gov
Auditory System: Homozygous knockout of the Cacna1d gene in mice results in deafness, highlighting its critical function in the sensory cells of the inner ear. mybiosource.comepfl.ch
Endocrine System: Besides the pancreas, the this compound is expressed in other endocrine cells and is involved in the secretion of hormones like aldosterone (B195564). nih.govbiorxiv.org Gain-of-function mutations in mice can lead to primary aldosteronism, a condition of excessive aldosterone production. nih.gov
Table 2: Phenotypes Observed in Cacna1d Knockout Mouse Models
| Organ System | Observed Phenotype | Functional Implication |
|---|---|---|
| Cardiovascular | Heart defects, Bradycardia | Essential for normal heart rhythm and development |
| Auditory | Deafness | Critical for inner ear sensory cell function |
| Nervous | Altered fear memory, Antidepressant-like phenotype | Involvement in complex brain functions |
| Endocrine | Impaired glucose tolerance | Role in hormone secretion and glucose homeostasis |
Contribution to Cellular Differentiation and Development
The process of cellular differentiation, where a cell changes to a more specialized type, is fundamental to the development of a multicellular organism. wikipedia.org The this compound, through its role in calcium signaling, plays a significant part in these developmental processes.
Calcium influx is a key regulator of gene expression and can trigger pathways involved in cell proliferation, differentiation, and development. oup.com L-type calcium channels, including those with the this compound, are involved in these critical life processes. oup.com
Research has shown that L-type calcium channels are crucial for neurite outgrowth in the early developmental stages of hippocampal neurons. researchgate.net They are also implicated in the radial migration of neurons during brain development. jneurosci.org Studies using pharmacological agents have demonstrated that L-type calcium channel activity influences neuronal migration. tandfonline.com
Furthermore, depolarization and subsequent calcium influx through L-type channels can induce both short-term and long-term changes in the expression of certain neuronal phenotypes during development. nih.gov This indicates a link between electrical activity, calcium signaling via channels like CACN4, and the differentiation of neurons. The dynamic regulation of gene expression during differentiation is a highly controlled process, and proteins like CACN4 are integral to the signaling cascades that orchestrate these changes. numberanalytics.com
Advanced Research Methodologies and Future Perspectives for Cacn4 Protein Studies
Modern Techniques for CACN4 Protein Structural Analysis
Determining the precise three-dimensional arrangement of atoms in a protein is a cornerstone of modern biochemistry. For a protein like CACN4, this structural information would be invaluable for understanding its mechanism of action, its interaction with other molecules, and for designing targeted therapeutic agents.
X-ray crystallography remains a gold standard for achieving atomic-level resolution of protein structures. This technique would require obtaining a highly purified and concentrated sample of this compound and inducing it to form well-ordered crystals. These crystals are then exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is used to calculate the electron density map of the protein, ultimately revealing the precise position of each atom.
Nuclear Magnetic Resonance (NMR) spectroscopy offers a complementary approach that provides structural information on proteins in a solution state, more closely mimicking the cellular environment. NMR is particularly powerful for studying the dynamics and flexibility of proteins. For a smaller protein or individual domains of CACN4 (typically under 40 kDa), NMR could be used to determine its structure, map binding interfaces, and characterize conformational changes that occur upon interaction with other molecules.
In recent years, artificial intelligence-based computational modeling has emerged as a transformative tool for protein structure prediction. Algorithms like AlphaFold can predict the three-dimensional structure of a protein from its amino acid sequence with remarkable accuracy. For a newly identified protein like CACN4, submitting its sequence to such a platform would provide a highly valuable initial structural model. This predicted structure can guide experimental work by highlighting key domains, identifying potential active sites, and generating hypotheses about the protein's function that can then be tested in the laboratory.
Table 1: Hypothetical Comparison of Structural Analysis Techniques for this compound
| Technique | Potential Application to CACN4 | Key Advantages | Potential Limitations |
| Cryo-Electron Microscopy (Cryo-EM) | Determination of the high-resolution structure of the full-length this compound, potentially in complex with binding partners. | No need for crystallization; can analyze large, flexible, or heterogeneous complexes in a near-native state. | Requires expensive, specialized equipment; data processing can be computationally intensive. |
| X-ray Crystallography | Obtaining an atomic-resolution structure of CACN4 or its stable domains. | Can provide the highest resolution structural data; well-established methodology. | Requires the formation of high-quality crystals, which can be a major bottleneck; provides a static picture of the protein. |
| NMR Spectroscopy | Analysis of the structure, dynamics, and interactions of smaller domains of CACN4 in solution. | Provides information on protein dynamics and flexibility; can map interaction surfaces in solution. | Generally limited to smaller proteins or domains ( < 40 kDa); requires larger quantities of isotopically labeled protein. |
| Computational Modeling (AlphaFold) | Rapid generation of a high-quality predicted 3D model of CACN4 from its amino acid sequence. | Extremely fast and requires no experimental protein sample; provides a strong basis for hypothesis generation. | The model is a prediction and requires experimental validation; may have lower accuracy for intrinsically disordered regions. |
Advanced Proteomic and Interactomic Profiling of this compound
Understanding what a protein does often requires knowing what other proteins it interacts with. The "interactome" of CACN4 would consist of its network of protein-protein interactions (PPIs), which govern its function within cellular pathways. Advanced proteomic techniques are essential for mapping this network.
Mass spectrometry (MS) is a highly sensitive and powerful analytical technique central to proteomics. To identify the interaction partners of CACN4, a common approach is affinity purification coupled with mass spectrometry (AP-MS). This involves using a "bait" version of the this compound to pull down its binding partners from a cell lysate. The entire complex is then isolated, and the proteins are digested into smaller peptides. The mass spectrometer separates and analyzes these peptides, and by matching the peptide masses and fragmentation patterns to protein sequence databases, it can identify not only the CACN4 bait but also all the co-purified "prey" proteins that interact with it. Quantitative MS techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Tandem Mass Tags (TMT), can further be used to determine the stoichiometry and strength of these interactions under different cellular conditions.
Beyond AP-MS, other high-throughput technologies can be employed to create a comprehensive map of the CACN4 interactome. Yeast two-hybrid (Y2H) screening is a genetic method used to test for binary interactions between CACN4 and a large library of potential partner proteins. Another powerful method is proximity-dependent biotinylation (e.g., BioID or TurboID). In this approach, CACN4 is fused to an enzyme that releases a reactive biotin (B1667282) molecule, which then covalently labels any proteins in its immediate vicinity. These biotinylated proteins can then be purified and identified by mass spectrometry, providing a snapshot of the protein's microenvironment, including both stable and transient interactors.
Table 2: Illustrative Data from a Hypothetical BioID Experiment to Identify CACN4 Interactors
This table represents the kind of data that would be generated to identify proteins that interact with or are in close proximity to CACN4 within a cell. The "Fold Change" indicates how enriched a protein is in the CACN4 sample compared to a control, and the "p-value" indicates the statistical significance of this enrichment.
| Identified Interacting Protein | Protein Function | Fold Change (CACN4 vs. Control) | p-value |
| Protein Kinase A (PKA) | Signaling, phosphorylation | 15.2 | 0.0001 |
| Scaffolding Protein AKAP79 | Anchors PKA and other signaling proteins | 12.8 | 0.0003 |
| Phosphatase PP1 | Dephosphorylation | 8.5 | 0.0012 |
| Ion Channel Subunit B | Component of a related ion channel | 7.1 | 0.0021 |
| Cytoskeletal Protein Actin | Structural support | 3.4 | 0.0450 |
Gene Editing and Genetic Modulation Techniques in this compound Research
The precise manipulation of genes encoding VGCC subunits is fundamental to understanding their function and role in disease.
Application of CRISPR/Cas9 Systems for Targeted Gene Manipulation
The CRISPR/Cas9 system has revolutionized the study of VGCCs by enabling precise and efficient targeted gene manipulation. This technology can be used to create knockout models, introduce specific mutations (knock-in), and modulate gene expression.
Knockout Models: Researchers have utilized CRISPR/Cas9 to create knockout models of VGCC subunit genes to investigate the resulting phenotypes. For instance, the deletion of specific exons in the cacophony gene (a Drosophila VGCC alpha-1 subunit) using CRISPR/Cas9 has been instrumental in studying its role in larval locomotion. biologists.com Similarly, Cacna1a knockout mouse models have been generated to study conditions like ataxia and epilepsy. frontiersin.org
Knock-in Models: The introduction of specific mutations is crucial for studying channelopathies. CRISPR/Cas9 has been used to generate knock-in mouse models carrying human disease-causing mutations, such as the R192Q mutation in the CACNA1A gene associated with familial hemiplegic migraine. nih.gov This allows for the in-depth study of disease mechanisms in a living organism. The generation of isogenic human induced pluripotent stem cell (iPSC) lines with specific CACNA1A variants via CRISPR/Cas9 has also been a significant advancement. oup.comnih.govnih.gov
Gene Expression Modulation: CRISPR-based technologies can also be used to either activate or repress the expression of VGCC genes, providing a powerful tool to study the effects of altered protein levels.
A study on neurofibromatosis type 1-related pain utilized CRISPR/Cas9 to create a rat model with a truncated neurofibromin protein, leading to increased activity of N-type (CaV2.2) voltage-gated calcium channels. nih.gov In another example, CRISPR/Cas9 was employed for the neuron-specific ablation of Cacna2d1, which encodes the α2δ-1 subunit, to investigate its role in neuropathic pain. frontiersin.org The precision of CRISPR/Cas9 allows for the creation of animal and cellular models that closely mimic human genetic disorders, providing invaluable insights into the function of VGCCs in health and disease. jax.orgsynthego.com
Viral Vector-Mediated Gene Delivery for Expression Modulation
Viral vectors are efficient vehicles for delivering genetic material into cells to either overexpress or silence target genes like those encoding VGCC subunits.
Adeno-Associated Virus (AAV) Vectors: AAV vectors are widely used due to their low immunogenicity and ability to transduce a variety of cell types, including neurons. They have been employed to deliver therapeutic genes or shRNAs to modulate the expression of VGCC subunits. For example, AAV vectors have been used to deliver a specific microRNA to selectively inhibit the production of a disease-associated protein from the CACNA1A gene in a mouse model of spinocerebellar ataxia type 6 (SCA6). u-tokyo.ac.jpresearchgate.net However, the packaging capacity of AAVs can be a limitation for large genes like CACNA1A. upenn.edu
Lentiviral Vectors: Lentiviruses can integrate into the host genome, leading to stable, long-term transgene expression. This makes them suitable for creating stable cell lines or for long-term studies in animal models.
Retroviral Vectors: Retroviruses have also been used in the study of VGCCs. For instance, a retrovirus expression system was used to create a stable HEK293 cell line expressing the α1G T-type calcium channel. google.com
A key challenge in gene therapy for VGCC-related disorders is the large size of the coding sequences for some subunits, which can exceed the packaging capacity of commonly used viral vectors like AAV. upenn.edunih.gov This has led to research into alternative viral vectors with larger carrying capacities and the development of novel therapeutic strategies, such as using smaller chaperone proteins to modulate channel function. upenn.edunih.gov
In Vitro and In Vivo Model Systems for this compound Investigation
A variety of model systems are employed to dissect the function of VGCCs from the molecular to the organismal level.
Use of Heterologous Expression Systems for Functional Characterization
Heterologous expression systems involve introducing the gene for a VGCC subunit into a host cell that does not normally express it. This allows for the study of the channel's properties in a controlled environment with minimal interference from other ion channels.
Xenopus Oocytes: Oocytes from the frog Xenopus laevis are a classic and robust system for studying ion channels. nih.gov They can efficiently translate injected mRNA, allowing for the functional expression of VGCC subunits. pnas.org Their large size is advantageous for electrophysiological recordings and imaging studies. springernature.com Researchers have used Xenopus oocytes to characterize the fundamental properties of various VGCC subunits and their modulation by auxiliary subunits and signaling molecules. pnas.orgfrontiersin.orgfrontiersin.org
Mammalian Cell Lines (e.g., HEK293, CHO): Human Embryonic Kidney 293 (HEK293) cells and Chinese Hamster Ovary (CHO) cells are widely used for their high transfection efficiency and low endogenous ion channel expression. cytion.com This "clean" background allows for the detailed characterization of the electrophysiological and pharmacological properties of a specific VGCC subunit expressed in isolation or in combination with other proteins. cytion.comnih.govpnas.orgelifesciences.orgnih.gov
Table 1: Comparison of Common Heterologous Expression Systems for VGCC Studies
| Feature | Xenopus Oocytes | HEK293 Cells |
|---|---|---|
| Cell Type | Frog Egg Cell | Human Embryonic Kidney |
| Advantages | Large size, high expression levels, robust. nih.govspringernature.com | High transfection efficiency, low endogenous channel expression, mammalian system. cytion.com |
| Disadvantages | Non-mammalian system, post-translational modifications may differ. | Smaller size, can be more delicate than oocytes. |
| Common Applications | Basic channel characterization, subunit interactions, early drug screening. pnas.orgfrontiersin.org | Detailed electrophysiology, pharmacology, signaling pathway analysis. pnas.orgelifesciences.org |
Primary Cell Culture Systems for Mechanistic Studies
Primary cell cultures are derived directly from animal tissues and provide a more physiologically relevant context than heterologous systems.
Neuronal Cultures: Since many VGCCs are highly expressed in the nervous system, primary neuronal cultures from various brain regions (e.g., cortex, hippocampus, cerebellum) are invaluable for studying their role in neuronal excitability, synaptic transmission, and plasticity. nih.govbiorxiv.orgfrontiersin.org These cultures allow for detailed electrophysiological and imaging studies in a native cellular environment.
Cardiomyocyte Cultures: For VGCCs expressed in the heart, primary cardiomyocyte cultures are essential for investigating their contribution to cardiac action potentials, excitation-contraction coupling, and arrhythmias.
Organotypic Slice Cultures: These are 3D cultures of tissue slices (e.g., from the hippocampus) that preserve the local cellular architecture and synaptic circuitry. They provide an intermediate level of complexity between dissociated cell cultures and in vivo models, and are useful for studying network-level phenomena. ahajournals.org
Studies have shown that the culture conditions, such as the presence or absence of serum, can significantly impact the properties of VGCCs in cultured neurons. nih.gov
Genetically Engineered Animal Models (e.g., knockout, knock-in, transgenic models)
Genetically engineered animal models are indispensable for understanding the physiological and pathophysiological roles of VGCCs in the context of a whole organism.
Knock-in Models: These models involve replacing the endogenous gene with a mutated version, often one that is associated with a human disease. The Cacna1a R192Q knock-in mouse, which carries a mutation for familial hemiplegic migraine, has been instrumental in studying the mechanisms of migraine. nih.govbac-lac.gc.ca
Transgenic Models: Transgenic models involve the insertion of a foreign gene into the animal's genome, leading to the overexpression of a particular VGCC subunit or a mutant form. These models have been used to study various channelopathies, including those affecting the heart. ahajournals.org
These animal models have been crucial in linking specific VGCC subunit mutations to a range of human diseases, including episodic ataxia, epilepsy, migraine, and cardiac arrhythmias. nih.govmdpi.complos.orgtandfonline.com
Table 2: Examples of Genetically Engineered Mouse Models for VGCC Research
| Model Type | Gene | Phenotype/Application | Reference |
|---|---|---|---|
| Knockout | Cacna1a | Ataxia, epilepsy, dystonia. frontiersin.orgnih.gov | frontiersin.orgnih.gov |
| Conditional Knockout | Cacna1c | Impaired spatial memory. frontiersin.org | frontiersin.org |
| Knock-in | Cacna1a R192Q | Migraine model with increased susceptibility to cortical spreading depression. nih.gov | nih.gov |
| Transgenic | Overexpression of CaMKII | Dilated cardiomyopathy. ahajournals.org | ahajournals.org |
Emerging Research Frontiers in this compound Biology
The this compound, more commonly known by its official gene name CACNA1D, is the alpha-1D subunit of the L-type voltage-gated calcium channel, Cav1.3. genecards.orgnih.gov These channels are critical for mediating the influx of calcium ions into excitable cells, a process fundamental to a vast array of physiological functions including hormone and neurotransmitter release, gene expression, and cellular excitability. creative-biolabs.comuniprot.org Recent advancements in research methodologies have opened new avenues to explore the intricate biology of the CACNA1D protein, revealing its complex roles in health and disease. Emerging frontiers in this field are focused on dissecting the specific functions of its various isoforms, understanding its mechanistic contributions to disease pathogenesis from a non-clinical perspective, and developing sophisticated molecular tools to precisely modulate its activity.
Unraveling Isoform-Specific Roles in Complex Biological Processes
The CACNA1D gene gives rise to multiple protein isoforms through alternative splicing, resulting in functionally distinct channels with unique tissue distribution and biophysical properties. nih.govuniprot.org Understanding the specific roles of these isoforms is a major goal in contemporary CACNA1D research.
Alternative splicing of the CACNA1D gene can occur at several sites, notably affecting the C-terminus and the pore-forming domains. epfl.ch For example, the mutually exclusive splicing of exon 8a and 8b, which encode a portion of the first domain's S6 segment, results in channels with different characteristics. The isoform containing exon 8b is prominently expressed in the inner hair cells of the cochlea and the sinoatrial node of the heart. epfl.ch
The C-terminus is a significant site for alternative splicing, producing long and short isoforms. The full-length protein, Cav1.342L, is predominant during prenatal development, while shorter isoforms, such as Cav1.342A, show distinct properties like faster inactivation. epfl.ch Research in rat pancreatic beta-cells has also identified different forms, a full-length homolog of human CACN4 (rCACN4A) and a shorter version (rCACN4B) lacking a significant portion of the C-terminal region, both of which can form functional voltage-dependent calcium channels. nih.gov
The functional divergence of these isoforms is critical for their specific physiological roles. A compelling example comes from a study of a family exhibiting both sinus node dysfunction and epilepsy. A single genetic variant (p.Arg930His) in CACNA1D resulted in opposite effects depending on the isoform: a loss-of-function in the long, cardiac-specific isoform (Cav1.3L) and a gain-of-function in the short, brain-specific isoform (Cav1.3S). mdpi.com This highlights how isoform-specific alterations in channel gating can lead to tissue-specific pathologies. mdpi.com The differential expression of these functionally distinct isoforms across various tissues, including the heart, brain, and cochlea, underscores the complexity of CACNA1D's biological functions. mdpi.com
| Isoform Feature | Description | Implicated Biological Process | Reference |
| Alternative Splicing | The CACNA1D gene produces multiple protein isoforms via alternative splicing. | Tissue-specific function | nih.govuniprot.org |
| C-Terminus Variants | Long (e.g., Cav1.342L) and short (e.g., Cav1.342A, Cav1.343S) isoforms arise from C-terminal splicing. | Channel gating and inactivation | epfl.ch |
| Exon 8 Splicing | Mutually exclusive use of exon 8a or 8b in the first domain. | Hearing (cochlear inner hair cells), cardiac pacemaking (sinoatrial node) | epfl.ch |
| Functional Divergence | A single mutation can have opposing effects (gain- vs. loss-of-function) in different isoforms. | Epilepsy (brain-specific isoform), Sinus node dysfunction (cardiac-specific isoform) | mdpi.com |
| Pancreatic Isoforms | Rat studies identified full-length (rCACN4A) and C-terminally truncated (rCACN4B) forms in pancreatic cells. | Insulin (B600854) secretion | nih.gov |
Investigating CACNA1D Protein Mechanisms in Disease Pathogenesis (Non-clinical focus)
Mutations in the CACNA1D gene are linked to a spectrum of human disorders, often termed "channelopathies," by altering the channel's gating properties and calcium ion conductance. nih.gov Research is focused on elucidating the precise molecular and cellular mechanisms through which these alterations drive disease, independent of clinical treatment aspects.
Loss-of-Function Mechanisms: Conversely, loss-of-function mutations reduce the flow of calcium through Cav1.3 channels. medlineplus.gov This impairment is the basis for Sinoatrial Node Dysfunction and Deafness (SANDD). genecards.orguniprot.org In the inner ear, the proper function of Cav1.3 channels is essential for hearing; their impairment leads to deafness. medlineplus.gov In the heart's sinoatrial node, which acts as the natural pacemaker, reduced calcium current through these channels leads to a slowed and irregular heartbeat (bradycardia and arrhythmia). medlineplus.govresearchgate.net
Circadian Rhythm Disruption: A newer area of investigation involves the role of CACNA1D in circadian rhythms. Genetic variants in CACNA1D have been identified as a cause of Familial Advanced Sleep Phase (FASP), a condition characterized by very early sleep and wake times. pnas.orgpnas.org Electrophysiological studies revealed that these variants alter Cav1.3 channel function. pnas.org The proposed mechanism involves an altered cellular response to light cues that entrain the body's master circadian clock in the suprachiasmatic nucleus (SCN), rather than changing the intrinsic period of the clock itself. pnas.orgpnas.org This highlights a novel role for CACNA1D in regulating the daily phasing of physiological processes. pnas.org
| Disease Category | Pathogenic Mechanism | Cellular Consequence | Associated Conditions | Reference |
| Gain-of-Function | Enhanced Ca2+ influx due to altered channel gating (e.g., easier activation, suppressed inactivation). | Cellular hyperexcitability, over-activation of Ca2+-dependent pathways. | Primary Aldosteronism, Seizures, and Neurologic Abnormalities (PASNA), Autism Spectrum Disorders | genecards.orgmedlineplus.govresearchgate.net |
| Loss-of-Function | Reduced Ca2+ influx due to impaired channel function. | Impaired cellular function in specialized tissues. | Sinoatrial Node Dysfunction and Deafness (SANDD) | genecards.orgmedlineplus.govresearchgate.net |
| Circadian Disruption | Altered channel function affects entrainment to light-dark cycles. | Altered sensitivity or response of neurons in the circadian system. | Familial Advanced Sleep Phase (FASP) | pnas.orgpnas.org |
Q & A
Q. What is the primary physiological role of the CACNA1D (CACN4) protein in cellular calcium signaling?
The CACNA1D protein encodes the α1D subunit of voltage-gated L-type calcium channels (Cav1.3), which mediate calcium influx in excitable cells. These channels are critical for regulating neuronal excitability, endocrine hormone secretion (e.g., insulin release in pancreatic β-cells), and cardiac pacemaker activity. Cav1.3 channels exhibit low-voltage activation, enabling calcium entry during subthreshold depolarizations, a feature distinguishing them from Cav1.2 channels .
Q. What experimental techniques are commonly used to study CACNA1D channel activity?
Key methodologies include:
- Patch-clamp electrophysiology to measure voltage-dependent currents and activation thresholds.
- Immunohistochemistry using Cav1.3-specific monoclonal antibodies (e.g., Clone N38/8 targeting the cytoplasmic C-terminus) to localize protein expression .
- Calcium imaging (e.g., Fura-2 or GCaMP sensors) to quantify intracellular calcium dynamics.
- CRISPR/Cas9 knockouts to assess functional consequences of CACNA1D loss in cellular models. Validation of antibody specificity requires comparison with negative controls (e.g., Cav1.2-expressing tissues) and knockout models .
Q. Which genetic disorders are associated with CACNA1D mutations?
Germline CACNA1D mutations are linked to neurodevelopmental disorders such as autism spectrum disorder, primary aldosteronism, and sinoatrial node dysfunction. Loss-of-function mutations may disrupt neuronal calcium signaling, while gain-of-function variants can cause channel hyperactivity, leading to pathological conditions like epilepsy .
Advanced Research Questions
Q. How can researchers resolve contradictory findings regarding CACNA1D's role in disease pathogenesis across different model systems?
Contradictions often arise from:
- Model system limitations : Primary cell cultures vs. transgenic animal models may exhibit divergent calcium homeostasis.
- Genetic background variability : Strain-specific modifiers in mice can mask phenotypic outcomes.
- Methodological differences : Voltage protocols in electrophysiology or calcium buffer concentrations in imaging. To address these, employ reproducibility frameworks (e.g., NIH preclinical guidelines) and meta-analyses of multi-omics datasets to identify conserved pathways .
Q. What strategies are recommended for designing CRISPR/Cas9-mediated knockouts of CACNA1D to minimize off-target effects in neuronal studies?
- Use paired sgRNAs targeting exons critical for channel function (e.g., pore-forming domains).
- Validate edits via Sanger sequencing and Western blot to confirm protein absence.
- Perform RNA-seq to assess transcriptome-wide off-target effects.
- Include isogenic controls (wild-type and heterozygous lines) to isolate genotype-specific phenotypes .
Q. What statistical approaches are most appropriate for analyzing calcium flux variability in CACNA1D knockout models?
- Mixed-effects models to account for repeated measurements in cell populations.
- ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons.
- Bootstrapping to estimate confidence intervals for calcium transient amplitudes. Report effect sizes and confidence intervals per AJCN guidelines to enhance interpretability .
Q. How should researchers validate antibody specificity for CACNA1D in immunohistochemistry experiments?
- Knockout validation : Compare staining in wild-type vs. CACNA1D−/− tissues.
- Cross-reactivity checks : Test antibodies on cells expressing homologous channels (e.g., Cav1.2).
- Peptide blocking : Pre-incubate antibodies with immunogenic peptides to confirm signal loss.
- Orthogonal validation : Correlate protein expression with mRNA levels via qPCR .
Q. What considerations are critical when establishing ex vivo electrophysiological recordings to assess CACNA1D function in pancreatic β-cells?
- Tissue viability : Use acute pancreatic slices <6 hours post-dissection to preserve channel activity.
- Pharmacological isolation : Apply selective Cav1.3 inhibitors (e.g., isradipine) to isolate currents from other channel subtypes.
- Voltage protocols : Include step depolarizations from −60 mV to +30 mV to capture low-threshold activation.
- Data normalization : Express currents as density (pA/pF) to control for cell size variability .
Methodological Guidelines
- Experimental design : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to formulate hypotheses .
- Data reporting : Adhere to NIH preclinical checklists for rigor, including randomization, blinding, and sample size justification .
- Contradiction analysis : Apply triangulation by combining electrophysiology, proteomics, and behavioral assays to validate findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
